

# A Comprehensive Technical Guide to Homobutein: Structure, Bioactivity, and Mechanisms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Homobutein

Cat. No.: B600574

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## Introduction

**Homobutein** is a naturally occurring chalcone, a class of compounds characterized by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system linking two aromatic rings.[1][2] Found in various medicinal plants such as *Dahlia tenuicaulis*, *Erythrina abyssinica*, and *Amburana cearensis*, **Homobutein** has garnered significant interest in the scientific community for its diverse pharmacological activities.[2][3] It exhibits potent antioxidant, anti-inflammatory, anticancer, and antiparasitic properties.[1] Mechanistically, it functions as a dual inhibitor of histone deacetylases (HDACs) and the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway, and also acts as a chelator of iron cations.[1][3] This guide provides an in-depth overview of its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action.

## Chemical Structure and Identification

**Homobutein** is systematically known as (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one.[2] It is also referred to as 3-O-methylbutein.[2] The structure consists of a 2,4-dihydroxyphenyl group and a 4-hydroxy-3-methoxyphenyl group joined by a prop-2-en-1-one linker.

## Key Identifiers:

- IUPAC Name: (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one[2]
- Synonyms: 3-O-methylbutein, 2',4,4'-Trihydroxy-3-methoxychalcone[2][4][5]
- CAS Number: 34000-39-0[2][4]
- Molecular Formula: C<sub>16</sub>H<sub>14</sub>O<sub>5</sub>[2][4][6]
- SMILES: COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[2][6]
- InChI Key: BWFSBUVPIAIXKJ-QHHAJSJGSA-N[2][6]

Below is a 2D representation of the chemical structure of **Homobutein**.

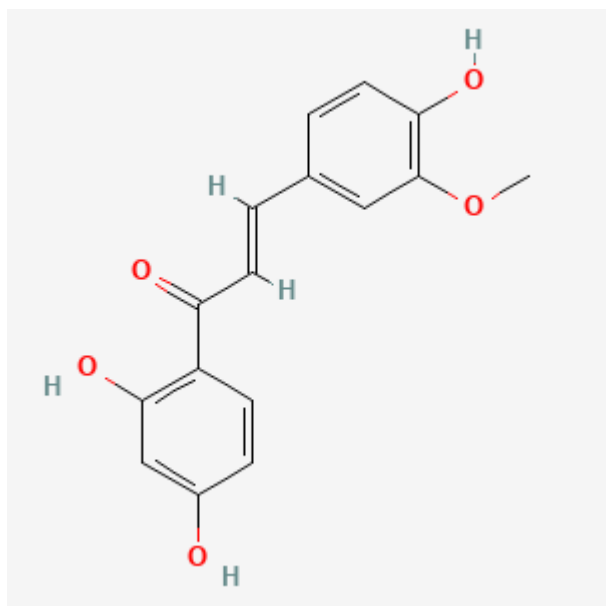


Figure 1: 2D Chemical Structure of **Homobutein** (CID 6438092). Source: PubChem.

## Physicochemical Properties

The physical and chemical properties of **Homobutein** are summarized in the table below.

Property	Value	Source(s)
Molar Mass	286.28 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Colorless crystalline solid	<a href="#">[4]</a>
Melting Point	207-212 °C	<a href="#">[4]</a>
Boiling Point	523.8 °C at 760 mmHg	<a href="#">[4]</a>
Storage Condition	2-8 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	<a href="#">[3]</a>

## Biological Activity and Quantitative Data

**Homobutein** is a bioactive compound with a range of inhibitory and cytotoxic effects. The following table summarizes the key quantitative data from various biological assays.

Activity Type	Target / Organism	Assay Details	IC <sub>50</sub> / Effect	Source(s)
Enzyme Inhibition	Histone Deacetylases (HDACs)	In vitro fluorescence assay	190 $\mu$ M	[1][3]
Pathway Inhibition	TNF $\alpha$ -induced NF- $\kappa$ B activation	K562 cells	38 $\mu$ M	[1]
Enzyme Inhibition	Tyrosinase (monophenolase )	Mushroom Tyrosinase (mTYR)	14.78 $\pm$ 1.05 $\mu$ M	[7][8]
Enzyme Inhibition	Tyrosinase (diphenolase)	Mushroom Tyrosinase (mTYR)	12.36 $\pm$ 2.00 $\mu$ M	[7][8]
Antiparasitic	Toxoplasma gondii	Growth inhibition, 72 h	19.48% inhibition at 1 $\mu$ g/mL	[1]
Antimalarial	Plasmodium falciparum (W2 strain)	In vitro, 24 h	15.0 $\mu$ M	[1]
Antimalarial	Plasmodium falciparum (D6 strain)	In vitro, 24 h	16.1 $\mu$ M	[1]
Anticancer	K562 cells (human leukemia)	Cell viability, 2 h	Inhibition observed at 20-40 $\mu$ M	[1]
Antioxidant	Peroxyl radical trapping	Inhibited autoxidation of methyl linoleate	$k_{inh} = (2.8 \pm 0.9) \times 10^3 \text{ M}^{-1}\text{s}^{-1}$	[7][8]

## Experimental Protocols

### Synthesis of Homobutein

The primary method for synthesizing **Homobutein** and other chalcones is the Claisen-Schmidt condensation. This involves an aldol condensation followed by dehydration.

- Reactants:
  - 2,4-dihydroxyacetophenone
  - 4-hydroxy-3-methoxybenzaldehyde (vanillin)
- Catalyst: A base (e.g., NaOH, KOH) or an acid catalyst. An improved method for the synthesis of the related compound butein utilizes SOCl<sub>2</sub> in ethanol, which avoids the need for protecting hydroxyl groups and offers high yields in a short reaction time.[\[9\]](#)[\[10\]](#)
- Procedure (Base-Catalyzed Example):
  - Dissolve 2,4-dihydroxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde in a suitable solvent like ethanol.
  - Add an aqueous solution of a strong base (e.g., potassium hydroxide) to the mixture.
  - Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours), during which the product precipitates.
  - Acidify the mixture with a dilute acid (e.g., HCl) to neutralize the excess base and precipitate any remaining product.
  - Filter the crude product, wash with water, and dry.
  - Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **Homobutein**.

## NF-κB Inhibition Assay

The inhibitory effect of **Homobutein** on NF-κB activation is often measured using a reporter gene assay in a relevant cell line (e.g., K562).[\[1\]](#)

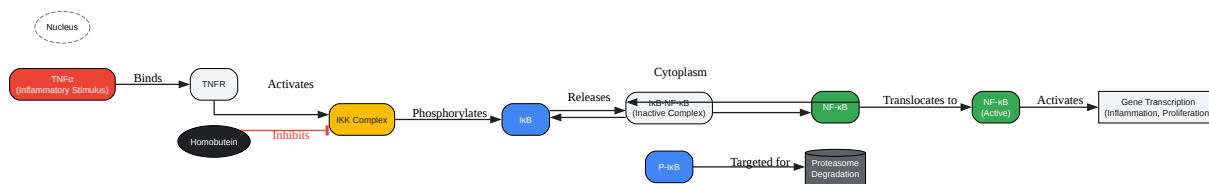
- Cell Line: K562 cells stably transfected with an NF-κB-luciferase reporter construct.

- Protocol:
  - Seed the transfected K562 cells in a multi-well plate and allow them to adhere.
  - Pre-treat the cells with varying concentrations of **Homobutein** for a specified duration (e.g., 2 hours).<sup>[1]</sup>
  - Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNFα).
  - Incubate the cells for an additional period to allow for reporter gene expression.
  - Lyse the cells and measure the luciferase activity using a luminometer.
  - Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
  - Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of **Homobutein** concentration.

## Signaling Pathway Analysis: Inhibition of NF-κB

The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.<sup>[7]</sup> In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNFα, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. **Homobutein** has been shown to inhibit this pathway, which is a key component of its anti-inflammatory and anticancer effects.<sup>[1][3]</sup>

The diagram below illustrates the logical flow of the NF-κB pathway and the point of inhibition by **Homobutein**.



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Caption: Inhibition of the NF-κB signaling pathway by **Homobutein**.

## Conclusion

**Homobutein** is a promising natural product with a well-defined chemical structure and a multifaceted pharmacological profile. Its ability to dually inhibit HDACs and the NF-κB pathway, coupled with its antioxidant and antiparasitic activities, makes it a valuable lead compound for the development of new therapeutics for inflammatory diseases and cancer.[3] Further research into its synthesis, bioavailability, and in vivo efficacy is warranted to fully explore its therapeutic potential.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Homobutein | C16H14O5 | CID 6438092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Homobutein | CAS:34000-39-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. chembk.com [chembk.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. PubChemLite - Homobutein (C16H14O5) [pubchemlite.lcsb.uni.lu]
- 7. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and Homobutein Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Method for the Synthesis of Butein Using SOCl<sub>2</sub>/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Method for the Synthesis of Butein Using SOCl<sub>2</sub>/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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